[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8(5-15-6-9(13)14)11-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGEKYXPVAARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Chlorooxalyloxy Acetate Ester
Ethyl glycolate (HO-CH2-COOEt) reacts with oxalyl chloride (Cl-CO-CO-Cl) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (Et3N) neutralizes HCl, yielding ethyl [2-(chlorooxalyl)oxy]acetate (Cl-CO-O-CH2-COOEt):
Key Conditions :
Amidation with 3-Aminopyridine
The chlorooxalyloxy acetate intermediate reacts with 3-aminopyridine in DCM. Et3N facilitates nucleophilic substitution, displacing chloride to form the amide bond:
Optimization :
Ester Hydrolysis to Carboxylic Acid
Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water hydrolyzes the ethyl ester to the final acid:
Conditions :
-
Hydrolysis time: 6–8 hours at room temperature.
-
Acidification with HCl precipitates the product for filtration.
Alternative Method via Preformed Oxalyl Derivatives
Direct Coupling with Glycolic Acid Anhydride
A one-pot approach employs glycolic acid anhydride and 3-aminopyridine. The anhydride (prepared via maleic anhydride acylation) reacts with the amine in methanol, forming the oxoacetamide directly:
Advantages :
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce aminomethyl derivatives .
Scientific Research Applications
Pharmaceutical Studies
- Cancer Treatment : The compound has shown promise in treating uncontrolled cell proliferative diseases such as cancer. It exhibits selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . This selectivity enhances its potential as a therapeutic agent with reduced side effects.
- Anti-inflammatory Properties : Research indicates that this compound may be effective in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
- Antimicrobial Activity : Preliminary studies have demonstrated that 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, facilitating the development of heterocyclic compounds.
Biological Research
Investigations into the biological activities of 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid have revealed potential applications in:
- Antiviral Studies : In vitro assays suggest that this compound can reduce viral loads in infected cell cultures, indicating its therapeutic potential against viral infections .
- Mechanism of Action : The compound interacts with multiple molecular targets, influencing pharmacokinetic and pharmacodynamic properties in drug formulations. Its role as an impurity standard in pharmaceutical synthesis (e.g., Edoxaban) highlights its importance in quality control processes.
Study on Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development.
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial activity, 2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid was tested against a panel of bacterial pathogens. The compound exhibited significant inhibition rates, comparable to standard antibiotics, supporting its further investigation as a therapeutic agent for bacterial infections .
Mechanism of Action
The mechanism of action of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and ethoxy groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their differences:
Key Observations:
- Pyridine vs. Azepanyl/Thiophene: Replacement of the pyridin-3-ylamino group with azepanyl () or thiophene () alters electronic properties.
- Prodrug Derivatives : Ethyl esterification () may improve oral absorption by masking the carboxylic acid group, a common prodrug strategy.
Biological Activity
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a compound with the molecular formula CHNO. It features a pyridine ring linked to an amino group and an ethoxy acetic acid moiety, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key interactions include:
- π-π Stacking Interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins, influencing protein conformation and function.
- Hydrogen Bonding : The amino and ethoxy groups facilitate hydrogen bonding with biomolecules, potentially altering enzyme activities and receptor interactions.
These interactions may lead to modulation of cellular pathways relevant in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyridine compounds demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .
Antiviral Potential
Pyridine compounds have also been investigated for their antiviral activities. Some studies suggest that derivatives can inhibit viral replication through interference with specific viral proteins or pathways. The exact mechanism for this compound's antiviral efficacy remains to be fully elucidated but may involve similar interaction patterns as observed in antimicrobial studies .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored due to its ability to modulate signaling pathways such as NF-kB. Inhibitors of this pathway are crucial for treating inflammatory diseases, suggesting that this compound may offer therapeutic benefits in conditions characterized by excessive inflammation .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
| Compound | Structure | Biological Activity | MIC (μM) |
|---|---|---|---|
| This compound | CHNO | Antimicrobial, Antiviral, Anti-inflammatory | 2.18–3.08 |
| [2-Oxo-2-(pyridin-2-ylamino)ethoxy]acetic acid | CHNO | Moderate Antimicrobial Activity | 5–10 |
| [2-Oxo-2-(pyridin-4-ylamino)ethoxy]acetic acid | CHNO | Low Antimicrobial Activity | 10–20 |
This table illustrates that the positional isomerism of the amino group on the pyridine ring significantly influences the biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted by Anwar et al. evaluated several pyridine derivatives against common bacterial strains, demonstrating that those with structural similarities to this compound exhibited enhanced antimicrobial properties compared to standard antibiotics .
- Anti-inflammatory Mechanism : Research by Hrdinka et al. explored the role of pyridine-based compounds in modulating NF-kB signaling pathways, indicating that derivatives could effectively reduce inflammatory responses in cellular models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, and how can reaction by-products be minimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents such as propylphosphonic anhydride (T3P). For example, a related ethoxy-substituted acetic acid derivative was prepared by reacting an anhydride intermediate with 2-aminothiazole in THF, followed by purification via silica gel chromatography . To minimize by-products, strict stoichiometric control (e.g., maintaining a 3:1 molar ratio of coupling agent to substrate) and stepwise quenching with brine are recommended. Solvent choice (e.g., DMF for solubility) and low-temperature stirring (25°C) also improve selectivity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (e.g., 3% MeOH/chloroform eluent) and preparative thin-layer chromatography (TLC) are effective for isolating high-purity fractions .
- Structural Confirmation : Use H/C NMR to verify the pyridin-3-ylamino and ethoxyacetic acid moieties. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z ≈ calculated molecular weight). FT-IR may identify carbonyl (C=O) stretches near 1700 cm .
Q. What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is necessary?
- Methodological Answer : Based on structurally related pyridine-acetic acid derivatives, hazards include:
- Eye/Irritation : Wear safety glasses or a full-face visor (EN 166 standard) and nitrile gloves (EN 374 standard) .
- Respiratory Exposure : Use a fume hood (BS-approved) or ensure well-ventilated workspaces. Avoid dust formation by handling solutions .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How does the compound’s hydrogen bonding propensity influence its crystallinity and stability?
- Methodological Answer : The pyridin-3-ylamino group and ethoxy backbone enable hydrogen-bond donor/acceptor interactions. Graph-set analysis (as per Etter’s rules) can predict dimeric or chain motifs in crystal packing. For example, the oxo group may form N–H···O bonds (2.8–3.0 Å), while pyridine nitrogen participates in C–H···N contacts. Stability under ambient conditions depends on these interactions; hygroscopicity can be mitigated by storing in anhydrous environments .
Q. What role does this compound play in the synthesis of kinase inhibitors or other therapeutic agents?
- Methodological Answer : Similar ethoxyacetic acid derivatives are intermediates in kinase inhibitor synthesis. For instance, 2-(2-oxo-2-(thiazol-2-ylamino)ethoxy)ethoxy)acetic acid was coupled to a benzothiazole core using T3P to yield TAK632, a BRAF inhibitor. The ethoxy linker enhances solubility, while the pyridin-3-ylamino group may coordinate with kinase active sites . Optimize coupling efficiency by pre-activating the carboxylic acid with T3P in DMF .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Systems : Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For aqueous buffers (e.g., PBS), add co-solvents like PEG-400 (≤10% v/v) to prevent precipitation .
- pH Adjustment : The carboxylic acid group (pKa ~3–4) ionizes at physiological pH, improving solubility. Titrate to pH 7.4 using NaOH .
Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results regarding reactivity?
- Methodological Answer :
- Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to validate reaction pathways. For example, discrepancies in amide coupling efficiency may arise from steric hindrance near the pyridine ring, which computational models might underestimate .
- Control Experiments : Synthesize analogs with truncated substituents (e.g., removing the pyridin-3-yl group) to isolate electronic vs. steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
